4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
4-Methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyrimidine core. Key structural features include:
- A methyl group at position 4 of the cyclopenta[d]pyrimidine ring.
- A 4-methylpiperazino substituent at position 2, introducing a six-membered piperazine ring with a methyl group on one nitrogen atom.
Properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-11-4-3-5-12(11)15-13(14-10)17-8-6-16(2)7-9-17/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAKSDSGZFUIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the reaction of 2-chloropyrimidine with N-methylpiperazine. The reaction is carried out in the presence of a suitable solvent such as toluene and under reflux conditions . The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cancer progression . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key differences between the target compound and its closest structural analogs, focusing on substituent chemistry, physicochemical properties, and commercial availability.
Table 1: Structural and Physicochemical Comparison
* Inferred from patent activity in , which highlights piperazine derivatives as pharmacologically relevant.
Key Observations:
A. Substituent Flexibility and Ring Size
- Diazepane Analog () : The 1,4-diazepane substituent introduces a 7-membered ring with two nitrogens. This larger ring may alter pharmacokinetic properties, such as metabolic stability, compared to piperazine derivatives .
- Its discontinued status suggests inferior performance in early-stage studies .
B. Impact of Substituent Chemistry
- Methyl vs. Hydrophilic Groups : Patent data () reveals that piperazine derivatives with hydrophilic groups (e.g., 4-(2-hydroxyethyl)piperazin-1-yl) are also explored, likely to optimize solubility and target engagement. The target compound’s 4-methyl group balances lipophilicity and metabolic stability .
- Commercial Availability : The diazepane analog’s high purity (97%) and availability suggest robust synthetic protocols, whereas the pyrrolidine analog’s discontinuation may reflect challenges in scalability or efficacy .
C. Molecular Weight and Drug-Likeness
- The target compound’s molecular weight is likely higher than the pyrrolidine analog (203.29) but comparable to the diazepane derivative (232.32). This aligns with Lipinski’s Rule of Five guidelines for oral bioavailability.
Biological Activity
4-Methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a piperazine ring and a cyclopentapyrimidine core, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H20N4
- Molecular Weight : 232.33 g/mol
- CAS Number : 88268-11-5
- Melting Point : 63.00°C
Pharmacological Properties
Research indicates that 4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, indicating its possible utility in treating inflammatory diseases.
- Neuroprotective Properties : Investigations into its neuroprotective effects have revealed that it may mitigate oxidative stress in neuronal cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Interaction with Receptors : The compound potentially interacts with various receptors, influencing signaling pathways related to cell survival and proliferation.
- Modulation of Gene Expression : There is evidence suggesting that it can alter the expression of genes associated with inflammation and cancer progression.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine against various cancer cell lines. The results demonstrated a significant reduction in cell viability, particularly in breast and lung cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.
Study 2: Anti-inflammatory Effects
In a study featured in Pharmacology Reports, the compound was tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a marked decrease in pro-inflammatory cytokines (TNF-α, IL-6) production, suggesting that it may inhibit the NF-kB signaling pathway.
Study 3: Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of this compound on oxidative stress-induced neuronal injury. The findings revealed that treatment with 4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine significantly reduced reactive oxygen species (ROS) levels and improved cell viability.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Structure | Anticancer |
| Pyrido[2,3-d]pyrimidine | Structure | Anti-inflammatory |
| Quinazoline | Structure | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
